molecular formula C22H16ClFN4O2 B12361356 Egfr-IN-110

Egfr-IN-110

Número de catálogo: B12361356
Peso molecular: 422.8 g/mol
Clave InChI: BFMJJIKPPAMPMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Egfr-IN-110 is a small molecule inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane glycoprotein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of the epidermal growth factor receptor is associated with various cancers, making it a significant target for cancer therapy .

Métodos De Preparación

The synthesis of Egfr-IN-110 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves:

Análisis De Reacciones Químicas

Egfr-IN-110 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Egfr-IN-110 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study the inhibition mechanisms of tyrosine kinase receptors.

    Biology: Researchers use this compound to investigate the role of the epidermal growth factor receptor in cellular processes and its implications in cancer biology.

    Medicine: this compound is being explored as a potential therapeutic agent for treating cancers that overexpress the epidermal growth factor receptor, such as non-small cell lung cancer and breast cancer.

    Industry: The compound is used in the development of new cancer therapies and in the screening of other potential inhibitors

Mecanismo De Acción

Egfr-IN-110 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the adenosine triphosphate-binding sites on the epidermal growth factor receptor, which are crucial for its kinase activity .

Comparación Con Compuestos Similares

Egfr-IN-110 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its specific binding affinity and inhibitory potency. It has shown effectiveness against certain epidermal growth factor receptor mutations that confer resistance to other inhibitors .

Similar compounds include:

This compound’s unique properties make it a valuable compound for further research and development in cancer therapy.

Propiedades

Fórmula molecular

C22H16ClFN4O2

Peso molecular

422.8 g/mol

Nombre IUPAC

N-(3-chloro-2-fluorophenyl)-6-(2-ethenylpyridin-4-yl)oxy-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28)

Clave InChI

BFMJJIKPPAMPMX-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.